molecular formula C15H18O3 B12418164 Loxoprofen-d4

Loxoprofen-d4

Cat. No.: B12418164
M. Wt: 250.33 g/mol
InChI Key: YMBXTVYHTMGZDW-RRVWJQJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Loxoprofen-d4 involves the incorporation of deuterium atoms into the Loxoprofen molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated water (D2O) or deuterated organic solvents in the presence of a catalyst to replace hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for research purposes .

Chemical Reactions Analysis

Types of Reactions

Loxoprofen-d4, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Loxoprofen-d4 is widely used in scientific research due to its deuterium labeling, which allows for precise tracking and analysis in pharmacokinetic studies. Some key applications include:

Comparison with Similar Compounds

Loxoprofen-d4 can be compared to other deuterium-labeled NSAIDs and non-deuterated NSAIDs:

Uniqueness

The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for more precise tracking in pharmacokinetic studies. This makes it a valuable tool in research settings where detailed analysis of drug behavior is required .

Properties

Molecular Formula

C15H18O3

Molecular Weight

250.33 g/mol

IUPAC Name

2-[4-[(2,2,3,3-tetradeuterio-5-oxocyclopentyl)methyl]phenyl]propanoic acid

InChI

InChI=1S/C15H18O3/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-8,10,13H,2-4,9H2,1H3,(H,17,18)/i2D2,3D2

InChI Key

YMBXTVYHTMGZDW-RRVWJQJTSA-N

Isomeric SMILES

[2H]C1(CC(=O)C(C1([2H])[2H])CC2=CC=C(C=C2)C(C)C(=O)O)[2H]

Canonical SMILES

CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)O

Origin of Product

United States

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